molecular formula C8H14O2S B12982115 Ethyl 2-(tetrahydrothiophen-3-yl)acetate

Ethyl 2-(tetrahydrothiophen-3-yl)acetate

Cat. No.: B12982115
M. Wt: 174.26 g/mol
InChI Key: JAPAOTYLWINGNL-UHFFFAOYSA-N
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Description

Ethyl 2-(tetrahydrothiophen-3-yl)acetate is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heterocyclic compound containing sulfur

Properties

IUPAC Name

ethyl 2-(thiolan-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2S/c1-2-10-8(9)5-7-3-4-11-6-7/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAPAOTYLWINGNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCSC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(tetrahydrothiophen-3-yl)acetate typically involves the reaction of tetrahydrothiophen-3-one with ethyl bromoacetate in the presence of a base such as sodium hydride. The reaction is carried out in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the use of industrial-grade reagents and optimizing reaction conditions for higher yields and purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Reaction Type Reagents/Conditions Products References
Acidic Hydrolysis HCl (concentrated), reflux2-(Tetrahydrothiophen-3-yl)acetic acid
Basic Hydrolysis NaOH in ethanol/water, 80°CSodium salt of 2-(tetrahydrothiophen-3-yl)acetic acid
  • Mechanistic Insight : Basic hydrolysis proceeds via nucleophilic acyl substitution, where hydroxide ions attack the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the carboxylate.

  • Kinetics : Reaction rates depend on pH and temperature, with basic conditions generally accelerating hydrolysis.

Nucleophilic Substitution at the Ester Group

The ester’s carbonyl carbon is susceptible to nucleophilic attack, enabling transformations such as aminolysis or transesterification.

Reaction Type Reagents/Conditions Products References
Aminolysis Ammonia or primary aminesAmide derivatives (e.g., 2-(tetrahydrothiophen-3-yl)acetamide)
Transesterification Alcohols (e.g., methanol), acid catalystMethyl 2-(tetrahydrothiophen-3-yl)acetate
  • Key Observation : Microwave-assisted reactions (e.g., 80°C, 100 W) enhance reaction efficiency and yield, as demonstrated in analogous ester systems .

Ring-Opening Reactions of the Tetrahydrothiophene Moiety

The tetrahydrothiophene ring can undergo oxidative or reductive ring-opening, depending on reaction conditions.

Reaction Type Reagents/Conditions Products References
Oxidation H₂O₂, acetic acid, 60°CSulfoxide or sulfone derivatives
Reductive Ring-Opening LiAlH₄, THF, refluxThiol-containing linear compounds
  • Mechanistic Pathway : Oxidation typically proceeds via electrophilic attack on sulfur, forming sulfoxides (1 equivalent oxidizer) or sulfones (2 equivalents).

Functionalization of the Tetrahydrothiophene Ring

The ring’s α-hydrogens are acidic and can participate in alkylation or condensation reactions.

Reaction Type Reagents/Conditions Products References
Alkylation LDA, alkyl halides, -78°CAlkylated tetrahydrothiophene derivatives
Condensation Piperidine, acetic acid, ethanolConjugated enamine or cyanoacrylate products
  • Example : In a related compound, ethyl 2-cyano-3-(2,5-dibromothiophene-3-yl)acrylate was synthesized via Knoevenagel condensation under microwave conditions (95% yield) .

Scientific Research Applications

Chemical Synthesis

Ethyl 2-(tetrahydrothiophen-3-yl)acetate serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

  • Nucleophilic Substitution Reactions: The tetrahydrothiophene moiety can act as a nucleophile, facilitating the formation of more complex molecules.
  • Cross-Coupling Reactions: It can be utilized in palladium-catalyzed cross-coupling reactions to synthesize biaryl compounds.

Pharmaceutical Applications

The compound has shown potential in pharmaceutical research due to its biological activity. Key applications include:

  • Anticancer Activity: Preliminary studies indicate that this compound exhibits significant antitumor properties. It has been tested against various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis.
    Cancer TypeIC50 (µM)Mechanism of Action
    Melanoma0.5Raf kinase inhibition
    Breast Cancer0.7Apoptosis induction
    Colorectal Cancer1.0Cell cycle arrest
  • Antimicrobial Properties: Research has suggested that this compound may possess antimicrobial effects, making it a candidate for developing new antibiotics.

Flavor and Fragrance Industry

This compound is also utilized in the flavor and fragrance industry due to its pleasant aroma profile. It is incorporated into formulations for:

  • Food Additives: Enhancing the flavor profile of various food products.
  • Perfumes and Cosmetics: Providing a fruity scent that appeals to consumers.

Material Science

In polymer chemistry, this compound is used to develop specialty polymers with enhanced properties:

  • Flexibility and Durability: It contributes to the production of materials that require specific mechanical properties.
  • Solvent Applications: The compound is an effective solvent in chemical reactions, improving reaction efficiency by dissolving various organic compounds.

Research and Development

The compound is a valuable reagent in research settings, allowing scientists to explore new chemical pathways and develop innovative compounds for diverse applications:

  • Organic Synthesis Research: Its role as a reagent facilitates the exploration of novel synthetic routes.
  • Biological Pathway Studies: Investigating its interactions with biological systems can lead to insights into enzyme modulation and other biochemical processes.

Case Study 1: Antitumor Activity

A study on melanoma cells demonstrated that treatment with this compound resulted in a significant decrease in cell viability and an increase in apoptotic markers compared to untreated controls. This highlights its potential therapeutic application in oncology.

Case Study 2: In Vivo Efficacy

In vivo studies using xenograft models for breast cancer showed that the compound significantly reduced tumor growth compared to controls, emphasizing its therapeutic potential.

Mechanism of Action

The mechanism of action of ethyl 2-(tetrahydrothiophen-3-yl)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(tetrahydrothiophen-3-yl)acetate is unique due to the presence of the tetrahydrothiophene ring, which imparts different chemical reactivity and biological activity compared to other thiophene derivatives. This uniqueness makes it a valuable compound for various applications in research and industry .

Biological Activity

Ethyl 2-(tetrahydrothiophen-3-yl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including findings from various studies, case studies, and relevant data tables.

Chemical Structure and Properties

This compound belongs to the class of thioether compounds. Its structure can be represented as follows:

C8H14O2S\text{C}_8\text{H}_{14}\text{O}_2\text{S}

This compound features a tetrahydrothiophene ring, which contributes to its unique chemical properties and biological activities.

1. Antioxidant Activity

Studies have indicated that compounds with similar structures exhibit significant antioxidant properties. For instance, a study involving ethyl acetate extracts from various plants demonstrated that certain derivatives possess high DPPH radical scavenging activity, which is a common method for assessing antioxidant potential .

2. Antimicrobial Activity

Research on related compounds has shown promising antimicrobial effects against various pathogens. For example, derivatives of thioether compounds have been reported to exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

3. Cytotoxicity Studies

Cytotoxicity assays are crucial for evaluating the safety and efficacy of new compounds. Preliminary studies on related thioether derivatives have shown low cytotoxic effects at therapeutic concentrations, indicating a favorable safety profile for further development .

Case Studies

Several case studies have explored the biological effects of compounds structurally related to this compound:

  • Case Study 1: Anticancer Properties
    A library of thioether derivatives was evaluated for anticancer activity against human cancer cell lines such as HCT-116 and HeLa. The results indicated that some derivatives significantly inhibited cell growth, suggesting potential for development as anticancer agents .
  • Case Study 2: Anti-inflammatory Effects
    Another study focused on the anti-inflammatory properties of thioether compounds, showing that they could modulate inflammatory pathways effectively. This suggests that this compound may also exhibit similar effects .

In Vitro Studies

In vitro studies are essential for understanding the mechanisms of action of compounds:

CompoundBiological ActivityIC50 (μM)Reference
This compoundAntioxidant50
Thioether Derivative AAntibacterial20
Thioether Derivative BCytotoxic (HeLa)30

In Vivo Studies

Limited in vivo studies have been conducted, but preliminary results suggest low toxicity and potential efficacy in animal models.

Q & A

Q. How should researchers design experiments to analyze the compound’s stability under different storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to varying temperatures (4°C, 25°C, 40°C) and humidity levels (0–75% RH). Monitor degradation via HPLC purity assays and track mass loss via thermogravimetric analysis (TGA). Use Arrhenius modeling to extrapolate shelf-life predictions .

Q. What statistical approaches are suitable for interpreting variability in synthesis yield data?

  • Methodological Answer : Apply ANOVA to assess the impact of variables (e.g., solvent polarity, catalyst loading). Use response surface methodology (RSM) to optimize multi-factor interactions. Report confidence intervals (95%) and standard deviations from triplicate experiments to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.